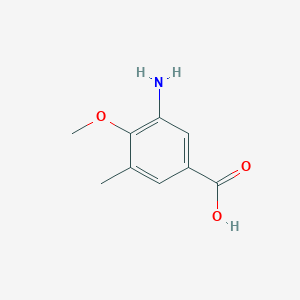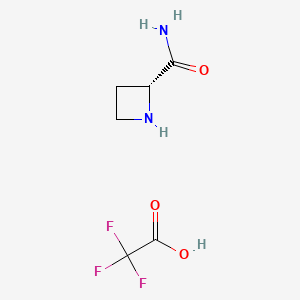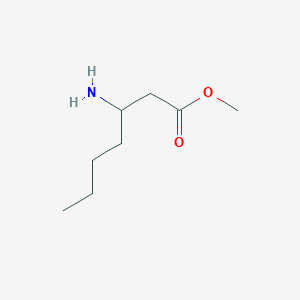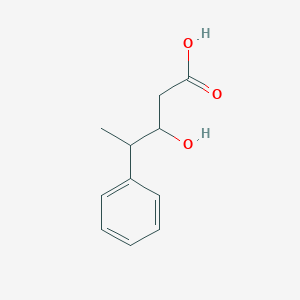
3-Hydroxy-4-phenylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-4-phenylpentanoic acid is an organic compound with the molecular formula C11H14O3 It is a hydroxy acid, characterized by the presence of both a hydroxyl group (-OH) and a carboxylic acid group (-COOH) in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Hydroxy-4-phenylpentanoic acid can be synthesized through several methods. One common approach involves the enantioseparation of racemic mixtures of hydroxycarboxylic acids via diastereomeric salt formation. For instance, racemic 3-hydroxy-4-phenylbutanoic acid can be resolved using resolving agents like 2-amino-1,2-diphenylethanol (ADPE) and cinchonidine . The process involves the formation of less-soluble diastereomeric salts, which can be crystallized to yield pure enantiomers.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar enantioseparation techniques. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-4-phenylpentanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-4-phenylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.
Wirkmechanismus
The mechanism of action of 3-hydroxy-4-phenylpentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow the compound to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biochemical pathways and result in specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-5-phenylpentanoic acid: Similar in structure but with a different position of the hydroxyl group.
3-Bromo-4-phenylpentanoic acid: Contains a bromine atom instead of a hydroxyl group.
3-Hydroxy-4-pyranones: Compounds with a similar hydroxyl group but different ring structures .
Uniqueness
3-Hydroxy-4-phenylpentanoic acid is unique due to its specific structural arrangement, which allows for distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C11H14O3 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
3-hydroxy-4-phenylpentanoic acid |
InChI |
InChI=1S/C11H14O3/c1-8(10(12)7-11(13)14)9-5-3-2-4-6-9/h2-6,8,10,12H,7H2,1H3,(H,13,14) |
InChI-Schlüssel |
ZGBWSCFYDBXYOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)C(CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




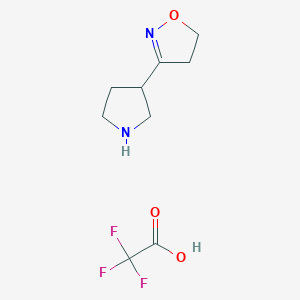


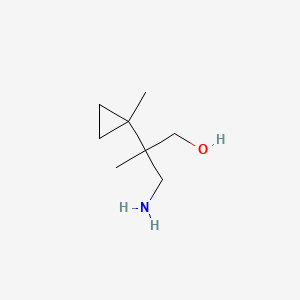
![2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid](/img/structure/B13525810.png)
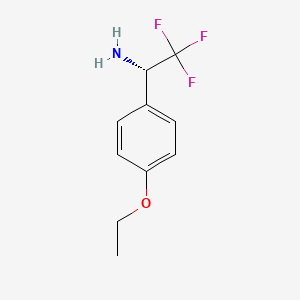
![Methyl[(1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B13525815.png)

